molecular formula C23H21NO7 B11607777 4-{(Z)-[1-(3,4-dimethoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

4-{(Z)-[1-(3,4-dimethoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

Cat. No.: B11607777
M. Wt: 423.4 g/mol
InChI Key: WVUQFDPMPPOBTI-BOPFTXTBSA-N
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Description

4-{[(3Z)-1-(3,4-DIMETHOXYPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3Z)-1-(3,4-DIMETHOXYPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrole ring, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3Z)-1-(3,4-DIMETHOXYPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(3Z)-1-(3,4-DIMETHOXYPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(3Z)-1-(3,4-DIMETHOXYPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3Z)-1-(3,4-DIMETHOXYPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific structure, which combines a benzoic acid moiety with a pyrrole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H21NO7

Molecular Weight

423.4 g/mol

IUPAC Name

4-[(Z)-[1-(3,4-dimethoxyphenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid

InChI

InChI=1S/C23H21NO7/c1-13-20(23(28)31-4)17(11-14-5-7-15(8-6-14)22(26)27)21(25)24(13)16-9-10-18(29-2)19(12-16)30-3/h5-12H,1-4H3,(H,26,27)/b17-11-

InChI Key

WVUQFDPMPPOBTI-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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